molecular formula C21H14ClNO5 B2779519 N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide CAS No. 620154-08-7

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide

Cat. No.: B2779519
CAS No.: 620154-08-7
M. Wt: 395.8
InChI Key: BKZHDPSGXZAMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-Chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a furan-2-carboxamide moiety linked to a substituted benzofuran core. The compound features a 3-chloro-4-methoxybenzoyl group at the 2-position of the benzofuran ring, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO5/c1-26-16-9-8-12(11-14(16)22)19(24)20-18(13-5-2-3-6-15(13)28-20)23-21(25)17-7-4-10-27-17/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZHDPSGXZAMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzofuran core is then subjected to Friedel-Crafts acylation using 3-chloro-4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with furan-2-carboxylic acid or its derivatives under suitable conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted amides or ethers.

Scientific Research Applications

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide exhibits a range of biological activities, particularly in the fields of anti-inflammatory and anticancer research. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Receptor Modulation : It may modulate receptor activity that influences cancer cell proliferation and survival.
  • Apoptosis Induction : Research indicates that the compound can induce apoptosis in cancer cells, promoting cell death through intrinsic pathways.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving phenolic derivatives and appropriate aldehydes or ketones.
  • Introduction of Substituents : The chloro and methoxy groups on the phenyl ring are introduced via electrophilic aromatic substitution reactions.
  • Coupling with Carboxamide : The final step involves coupling the benzofuran derivative with a suitable carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For example, derivatives with similar structures have shown promising results against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer cells (MCF-7). The structure–activity relationship (SAR) analyses indicate that halogen substitutions at specific positions significantly enhance cytotoxicity against tumor cells .

Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory enzymes suggests its potential as an anti-inflammatory agent. Studies have demonstrated that similar benzofuran derivatives can effectively reduce inflammation in various models, indicating a pathway for therapeutic development .

Anticancer Activity Evaluation

A study evaluated the anticancer activity of several benzofuran derivatives, including those structurally related to this compound. It was found that these compounds exhibited significant cytotoxicity against A549 lung cancer cells, with IC50 values comparable to established chemotherapeutics .

Anti-inflammatory Mechanisms

Research into the anti-inflammatory properties of benzofuran derivatives indicated that compounds similar to this compound can inhibit key inflammatory pathways by blocking specific enzyme activities, leading to reduced inflammatory responses in vitro .

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features
Target Compound C₂₁H₁₅ClNO₅ 396.8 (calc.) 3-chloro-4-methoxybenzoyl on benzofuran Chloro and methoxy groups enhance electron-withdrawing effects .
(E)-N-(2-(3-Methoxyphenyl)phenyl)furan-2-carboxamide C₂₀H₁₈NO₃ 320.13 3-methoxy substitution on phenyl Lacks chloro group; methoxy position alters NMR signals (δ 3.8 ppm) .
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) C₁₃H₉N₃O₃ 255.2 Oxadiazole ring replaces benzofuran Higher nitrogen content; insecticidal activity reported .
para-Fluoro Furanyl Fentanyl (compound 6) C₂₈H₂₈FN₃O₂ 481.5 Fluorophenyl and piperidinyl groups Opioid analog; furan-carboxamide linked to piperidine .

Key Observations :

  • The target compound’s 3-chloro-4-methoxybenzoyl group distinguishes it from simpler methoxy-substituted analogs (e.g., ), likely enhancing metabolic stability .
  • Replacement of the benzofuran core with oxadiazole (a5) reduces aromaticity but introduces insect growth regulatory activity .
  • Fluorine substitution in para-fluoro furanyl fentanyl demonstrates how electronic effects influence receptor binding, though bioactivity diverges significantly from the target compound .

Crystallographic and Conformational Comparisons

Table 2: Crystallographic Data for Related Compounds

Compound Name Crystal System Hydrogen Bonding Network Dihedral Angles (θ) Reference
N-[2-(6-Methyl-4-oxochromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide Triclinic (P1) Strong N—H⋯O and weak C—H⋯O interactions 89.4° (chromene-furan), 78.5° (chromene-thiazole)
Target Compound (Hypothetical) Not reported Likely similar N—H⋯O interactions Dependent on benzofuran and furan orientation

Key Observations :

  • Chromene-thiazolidine derivatives () exhibit extensive hydrogen bonding and π-π stacking (3.84 Å), stabilizing crystal packing .

Key Observations :

  • Methoxy and chloro substituents in the target compound would downfield-shift aromatic protons (δ 7.0–8.5) compared to non-halogenated analogs .
  • High yields (70–89%) for oxadiazole derivatives () suggest efficient routes for furan-carboxamide synthesis, though the target compound’s complexity may reduce yield .

Biological Activity

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzofuran core, a chloro-methoxyphenyl group, and a furan-2-carboxamide moiety. Its molecular formula is C20H18ClN3O4C_{20}H_{18}ClN_{3}O_{4} with a molecular weight of approximately 427.9 g/mol .

PropertyValue
Molecular FormulaC20H18ClN3O4C_{20}H_{18}ClN_{3}O_{4}
Molecular Weight427.9 g/mol
CAS Number898629-69-1

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Benzofuran Ring : Cyclization of appropriate precursors.
  • Acylation : Reaction with 3-chloro-4-methoxybenzoyl chloride in the presence of a base (e.g., pyridine).
  • Carboxamide Formation : Final reaction to introduce the furan-2-carboxamide group .

These steps highlight the synthetic complexity and the need for careful reagent selection to achieve high purity and yield.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, demonstrating potent cytotoxic effects. For instance, studies have shown that this compound can inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Specific Enzymes : Targeting enzymes involved in cancer cell signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.
  • Cell Cycle Arrest : Interfering with the normal progression of the cell cycle, particularly at the G1/S transition .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also shown promise as an anti-inflammatory agent. It may exert its effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thereby reducing inflammation in various models .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity :
    • Objective : Evaluate cytotoxicity against MCF-7 and HCT116 cell lines.
    • Findings : The compound exhibited IC50 values in the nanomolar range, outperforming standard treatments .
  • Anti-inflammatory Effects :
    • Objective : Assess the impact on inflammatory markers in vitro.
    • Results : Significant reduction in TNF-alpha and IL-6 levels was observed, indicating strong anti-inflammatory potential .

Q & A

Q. Methodology :

  • Synthesize derivatives with varied substituents (e.g., replacing methoxy with hydroxyl or methyl groups).
  • Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease panels) and logP values to correlate structure with activity .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : Confirm regiochemistry of substituents (e.g., ¹H NMR for methoxy protons at δ 3.8–4.0 ppm) .
  • HPLC-MS : Verify purity (>98%) and molecular weight (e.g., ESI-MS m/z calculated for C₂₁H₁₅ClNO₅: 420.07) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions critical for stability .

Advanced: How can molecular docking and dynamics studies elucidate its mechanism of action?

Answer:

  • Target Identification : Dock the compound into active sites of kinases (e.g., EGFR or Aurora kinases) using AutoDock Vina. Key interactions include hydrogen bonds between the carboxamide group and catalytic lysine residues .
  • Dynamic Simulations : Run 100-ns MD simulations (AMBER force field) to assess binding stability. Metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
  • Validation : Correlate docking scores with experimental IC₅₀ values from kinase inhibition assays .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values <10 µM indicating potency .
  • Antimicrobial Screening : Broth microdilution for MIC (minimum inhibitory concentration) against S. aureus and E. coli .
  • Enzyme Inhibition : Fluorescence-based assays for proteases or kinases (e.g., 50% inhibition at 1 µM) .

Advanced: What strategies improve pharmacokinetic properties for in vivo studies?

Answer:

  • Solubility Enhancement : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) without disrupting target binding .
  • Metabolic Stability : Replace labile methoxy groups with bioisosteres (e.g., trifluoromethoxy) to reduce CYP450-mediated oxidation .
  • Formulation : Use nanocarriers (liposomes or PLGA nanoparticles) to improve bioavailability in rodent models .

Basic: How are stability and degradation profiles assessed?

Answer:

  • Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC at 0, 24, and 48 hours .
  • Kinetic Studies : Calculate half-life (t₁/₂) in plasma at 37°C. A t₁/₂ >6 hours suggests suitability for in vivo use .

Advanced: How do crystallographic studies inform formulation development?

Answer:

  • Polymorph Screening : Identify stable crystalline forms (Form I vs. II) via PXRD. Form I (monoclinic, P2₁/c) may exhibit better compressibility for tablet formulation .
  • Hydrate/Solvate Analysis : TGA-DSC reveals water content in hydrates, impacting solubility and shelf life .

Basic: What safety precautions are critical during handling?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to potential release of chloro intermediates .
  • Waste Disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .

Advanced: How can computational models predict off-target effects?

Answer:

  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify overlapping features with known off-targets (e.g., hERG channel).
  • Toxicity Prediction : ADMET Predictor (Simulations Plus) estimates hepatotoxicity (e.g., CYP inhibition) and cardiotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.